

Application Notes and Protocols for c-di-AMP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	c-di-AMP disodium	
Cat. No.:	B10787271	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger in many bacteria, playing a significant role in various physiological processes.[1][2][3] It is also recognized by the innate immune system of host organisms, making it a molecule of great interest for research in microbiology, immunology, and drug development.[1][2] The disodium salt of c-di-AMP is a stable, water-soluble form commonly used in experimental settings.

These application notes provide an overview of the key applications of **c-di-AMP disodium** salt, detailed experimental protocols, and a summary of quantitative data for easy reference.

Host Immune Response Activation via STING Pathway

Cyclic di-AMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune response to intracellular pathogens. [2][4][5] Upon entering the cytoplasm of a host cell, c-di-AMP binds directly to STING, triggering a conformational change that leads to the activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines.[6][7]



Signaling Pathway Diagram



Click to download full resolution via product page

Caption: c-di-AMP-mediated activation of the STING signaling pathway.

Experimental Protocol: STING Activation Assay in Cell Culture

This protocol describes how to assess the activation of the STING pathway in response to c-di-AMP by measuring Type I Interferon (IFN- β) production.

Materials:

- c-di-AMP disodium salt
- Mammalian cell line expressing STING (e.g., HEK293T, THP-1, or primary macrophages)
- Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, penicillin/streptomycin)
- Digitonin
- Permeabilization buffer (50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl₂, 85 mM sucrose, 0.2% BSA, 0.1 mM DTT, 1 mM ATP, 0.1 mM GTP)[8]



- RNA isolation kit
- qRT-PCR reagents for IFN-β and a housekeeping gene (e.g., GAPDH)
- ELISA kit for IFN-β

- Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80% confluency on the day of the experiment.
- c-di-AMP Preparation: Prepare a stock solution of **c-di-AMP disodium** salt in sterile water. Further dilute in permeabilization buffer to the desired final concentrations.
- · Cell Treatment:
 - Remove the cell culture medium.
 - Add 0.5 mL of permeabilization solution containing digitonin (e.g., 10 μg/mL) and the desired concentration of c-di-AMP (e.g., 10 μM) to the cells.[8]
 - Incubate for 30 minutes at 37°C.[8]
 - Remove the permeabilization solution and replace it with fresh, complete cell culture medium.
 - Incubate for the desired time period (e.g., 3-8 hours for RNA analysis, 24 hours for protein analysis).[8][9]
- Analysis:
 - qRT-PCR for IFN-β mRNA:
 - Isolate total RNA from the cells.
 - Perform reverse transcription to generate cDNA.
 - Quantify IFN-β and housekeeping gene expression using qRT-PCR.



- Normalize IFN-β expression to the housekeeping gene and calculate the fold change relative to untreated control cells.[9]
- ELISA for IFN-β Protein:
 - Collect the cell culture supernatant.
 - Quantify the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.

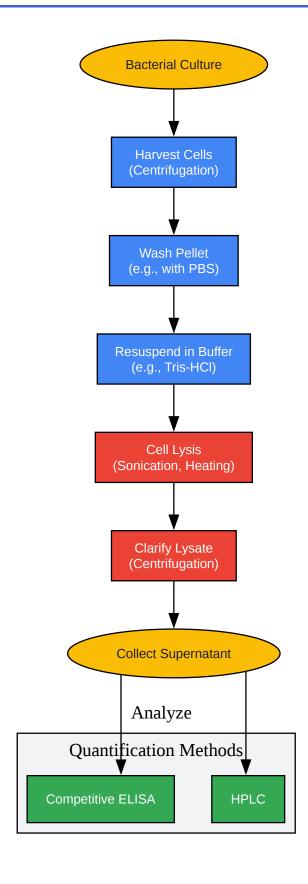
Parameter	Value	Reference
Cell Line	HEK293T, THP-1, primary macrophages	[8]
c-di-AMP Concentration	0.01 - 10 μΜ	[8][9]
Digitonin Concentration	10 μg/mL	[8]
Incubation Time (Permeabilization)	30 minutes	[8]
Incubation Time (Post- permeabilization)	3-8 hours (RNA), 24 hours (protein)	[8][9]

Quantification of c-di-AMP

Accurate quantification of c-di-AMP is essential for studying its role in bacterial physiology and host-pathogen interactions. Two common methods for quantifying c-di-AMP are competitive ELISA and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow: c-di-AMP Quantification





Click to download full resolution via product page

Caption: General workflow for the extraction and quantification of c-di-AMP from bacterial cells.



Protocol 2.1: Competitive ELISA for c-di-AMP Quantification

This protocol is based on the competition between free c-di-AMP in the sample and a labeled c-di-AMP tracer for binding to a c-di-AMP-specific antibody or binding protein.[10]

Materials:

- Competitive ELISA kit for c-di-AMP (commercially available) or individual components:
 - c-di-AMP binding protein (e.g., CabP)[10]
 - Biotin-labeled c-di-AMP (B-c-di-AMP)[10]
 - Streptavidin-HRP
 - Substrate (e.g., TMB or OPD)
- 96-well microplate
- Plate reader

- Sample Preparation: Prepare bacterial cell lysates as described in the workflow diagram.[10]
- Assay Procedure (example based on a kit):
 - Add standards and samples to the wells of the antibody-coated microplate.
 - Add the c-di-AMP tracer (e.g., HRP-conjugated) to each well.
 - Add the c-di-AMP antibody to each well.
 - Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).
 - Wash the plate multiple times with the provided wash buffer.



- Add the substrate solution and incubate until color develops.
- Add a stop solution.
- Read the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance versus the concentration of the cdi-AMP standards.
 - Determine the concentration of c-di-AMP in the samples by interpolating their absorbance values on the standard curve.

Parameter	Value	Reference
Assay Range	15.6 - 2,000 pg/mL	[11][12][13]
Sensitivity (80% B/B ₀)	~52-66 pg/mL	[11][13]
Lower Limit of Detection	~21 pg/mL	[11]
Detection Limit (alternative)	~10 nM	[10]

Protocol 2.2: HPLC-Based Quantification of c-di-AMP

HPLC provides a robust and accurate method for quantifying c-di-AMP, particularly for measuring the activity of c-di-AMP synthase enzymes.[14][15]

Materials:

- HPLC system with a UV detector
- Reverse-phase C18 column[14]
- Mobile phase buffers (e.g., Buffer A: aqueous buffer, Buffer B: acetonitrile)
- c-di-AMP standard
- ATP standard



Procedure:

 Sample Preparation: For enzymatic assays, set up a reaction containing the c-di-AMP synthase, ATP, and necessary cofactors. Stop the reaction and prepare the sample for HPLC analysis.[14]

· HPLC Analysis:

- Equilibrate the C18 column with the initial mobile phase conditions.
- Inject the sample onto the column.
- Elute the compounds using a gradient of the mobile phase buffers.
- Detect the eluting compounds by monitoring the absorbance at a specific wavelength (e.g., 254 nm).

Data Analysis:

- Generate a standard curve by injecting known concentrations of c-di-AMP and plotting the peak area versus concentration.[14]
- Identify the c-di-AMP peak in the sample chromatogram based on its retention time compared to the standard.
- Quantify the amount of c-di-AMP in the sample by comparing its peak area to the standard curve.[14][16]

Parameter	Value	Reference
Column	Reverse-phase C18	[14]
Flow Rate	0.7 mL/min	[14]
Detection Wavelength	~254 nm	-
Retention Time for c-di-AMP	~23.7 min (example)	[14]



In Vivo Application: c-di-AMP as a Vaccine Adjuvant

c-di-AMP has demonstrated potent adjuvant properties, enhancing both humoral and cellular immune responses to co-administered antigens, particularly through mucosal routes.[17][18] [19]

Experimental Protocol: In Vivo Vaccination Study in Mice

This protocol describes a general procedure for evaluating the adjuvant effect of c-di-AMP in a mouse vaccination model.

Materials:

- c-di-AMP disodium salt
- Antigen (e.g., Ovalbumin OVA)
- 6-8 week old mice (e.g., C57BL/6)
- Syringes and needles for the chosen route of administration (e.g., intramuscular, subcutaneous, intranasal)
- Materials for immune response analysis (e.g., ELISA for antibody titers, ELISpot for cytokinesecreting cells)

- Vaccine Formulation:
 - Prepare the antigen solution.
 - Prepare the c-di-AMP solution in a sterile, endotoxin-free vehicle (e.g., saline).
 - Mix the antigen and c-di-AMP adjuvant immediately before administration.
- Immunization:



- Divide mice into experimental groups (e.g., antigen alone, antigen + c-di-AMP, adjuvant alone, vehicle control).
- Immunize the mice via the desired route (e.g., intramuscular injection of 50 μL).[18]
- Administer booster immunizations at specified intervals (e.g., on days 14 and 28).[18]
- Sample Collection:
 - Collect blood samples at various time points to measure antigen-specific antibody responses.
 - At the end of the experiment, euthanize the mice and harvest spleens and/or lymph nodes for cellular immune response analysis.
- Immune Response Analysis:
 - Humoral Response: Measure antigen-specific IgG, IgG1, and IgG2a titers in the serum using ELISA.[18][20]
 - Cellular Response:
 - Prepare single-cell suspensions from spleens or lymph nodes.
 - Restimulate the cells in vitro with the antigen.
 - Measure T-cell proliferation (e.g., by CFSE dilution).[20]
 - Quantify the number of antigen-specific cytokine-producing cells (e.g., IFN-γ, IL-4) using
 ELISpot or intracellular cytokine staining followed by flow cytometry.[18]



Parameter	Value	Reference
Animal Model	6-8 week old C57BL/6 mice	[21]
Antigen and Dose	Ovalbumin (30 μ g/dose), β- Gal (15 μ g/dose)	[18][21]
c-di-AMP Adjuvant Dose	10 μ g/dose	[21]
Immunization Volume	50 μL	[18][21]
Immunization Schedule	Days 0, 14, 28	[18]

Bacterial Physiology Studies

c-di-AMP is a key regulator of various processes in bacteria, including potassium homeostasis. [1][3]

Experimental Protocol: Potassium Uptake Assay

This protocol describes a fluorescence-based assay to measure the effect of c-di-AMP on potassium transport in bacterial membrane vesicles.[22][23]

Materials:

- Everted bacterial membrane vesicles containing the potassium transporter of interest
- Pyranine (fluorescent pH indicator)
- c-di-AMP disodium salt
- Buffers for creating a potassium gradient

- Vesicle Preparation: Prepare everted membrane vesicles from bacteria overexpressing the potassium transporter.
- Assay Setup:



- Load the vesicles with a buffer containing pyranine.
- Dilute the vesicles into a buffer without potassium to establish an outward-directed potassium gradient.
- Add c-di-AMP at various concentrations to the assay mixture.

Measurement:

 Monitor the fluorescence of pyranine over time. The transport of potassium out of the vesicles will be coupled to proton movement, leading to a change in the internal pH and thus a change in pyranine fluorescence.

Data Analysis:

- Calculate the rate of potassium transport from the change in fluorescence over time.
- Compare the transport rates in the presence and absence of c-di-AMP to determine its effect on the transporter's activity.[23]

Parameter	Value	Reference
c-di-AMP Concentration	Varied to determine dose- response	[22]
Dissociation Constant (Kd) for KtrA	~3 µM	[22]
Dissociation Constant (Kd) for KtrC	~30 nM	[22]

By utilizing these detailed protocols and quantitative data, researchers can effectively investigate the multifaceted roles of c-di-AMP in both bacterial physiology and host immune responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. mdpi.com [mdpi.com]
- 2. Cyclic di-AMP Wikipedia [en.wikipedia.org]
- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. Frontiers | Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP [frontiersin.org]
- 8. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Cyclic di-AMP ELISA Kit Antibodies CAT N°: 501960 [bertin-bioreagent.com]
- 14. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization [frontiersin.org]



- 19. Cyclic Dimeric Adenosine Monophosphate (c-di-AMP) as Vaccine Adjuvant Creative Biolabs [creative-biolabs.com]
- 20. Frontiers | Cyclic di-AMP as endogenous adjuvant enhanced BCG-induced trained immunity and protection against Mycobacterium tuberculosis in mice [frontiersin.org]
- 21. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for c-di-AMP Disodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787271#experimental-protocols-for-using-c-di-amp-disodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com